molecular formula C13H20N2O3 B2532541 N-(2-(5-Amino-4-ethyl-2-methoxyphenoxy)ethyl)acetamide CAS No. 1797979-19-1

N-(2-(5-Amino-4-ethyl-2-methoxyphenoxy)ethyl)acetamide

Cat. No. B2532541
CAS RN: 1797979-19-1
M. Wt: 252.314
InChI Key: SWKCTCLOSLPFQL-UHFFFAOYSA-N
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Description

N-(2-(5-Amino-4-ethyl-2-methoxyphenoxy)ethyl)acetamide, also known as AEM, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. AEM is a derivative of the drug carvedilol, which is used to treat heart failure and high blood pressure. Researchers have been investigating the potential of AEM as a treatment for various diseases and conditions.

Mechanism of Action

The mechanism of action of N-(2-(5-Amino-4-ethyl-2-methoxyphenoxy)ethyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. This compound has also been shown to inhibit the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and oxidative stress. This compound has also been shown to have anti-cancer effects, inhibiting the growth and proliferation of cancer cells. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(2-(5-Amino-4-ethyl-2-methoxyphenoxy)ethyl)acetamide has several advantages for use in lab experiments. It is a relatively small molecule, making it easy to synthesize and manipulate in the lab. This compound is also relatively stable, making it suitable for use in long-term experiments. However, there are also limitations to the use of this compound in lab experiments. This compound can be difficult to dissolve in aqueous solutions, which can limit its use in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on N-(2-(5-Amino-4-ethyl-2-methoxyphenoxy)ethyl)acetamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of the potential of this compound as a treatment for various diseases and conditions, including cancer, Alzheimer's disease, and inflammation. Researchers may also investigate the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects. Finally, researchers may investigate the mechanism of action of this compound in more detail to better understand its biochemical and physiological effects.

Synthesis Methods

N-(2-(5-Amino-4-ethyl-2-methoxyphenoxy)ethyl)acetamide can be synthesized through a multi-step process that involves several chemical reactions. The synthesis of this compound begins with the reaction of 5-amino-4-ethyl-2-methoxyphenol with ethyl bromoacetate to form ethyl 2-(5-amino-4-ethyl-2-methoxyphenoxy)acetate. This intermediate compound is then reacted with hydrazine hydrate to form N-(2-(5-amino-4-ethyl-2-methoxyphenoxy)ethyl)acetohydrazide. Finally, this compound is treated with acetic anhydride to form this compound.

Scientific Research Applications

N-(2-(5-Amino-4-ethyl-2-methoxyphenoxy)ethyl)acetamide has been the subject of scientific research due to its potential therapeutic applications. Researchers have investigated the potential of this compound as a treatment for various diseases and conditions, including cancer, Alzheimer's disease, and inflammation.

properties

IUPAC Name

N-[2-(5-amino-4-ethyl-2-methoxyphenoxy)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-4-10-7-12(17-3)13(8-11(10)14)18-6-5-15-9(2)16/h7-8H,4-6,14H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKCTCLOSLPFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1N)OCCNC(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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